Structural Uniqueness: Bis-Tryptamine Urea Architecture vs. Common Mono-Indole Ureas
1023549-51-0 is a C2-symmetric bis-tryptamine urea with a 1,4-phenylenediamine core, a scaffold that is structurally distinct from the vast majority of commercially available indole-urea derivatives, which are typically mono-indole species such as 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea (H-151, CAS 941987-60-6) or 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea. The dimeric architecture of 1023549-51-0 provides two indole-binding motifs within a single molecule, a feature absent in simpler analogs. In the published o-phenylenediamine IDO1 inhibitor series, dimeric/dual-substituted urea derivatives consistently demonstrated superior potency compared to their mono-substituted counterparts, with IC50 values shifting from >10 µM to low-micromolar range upon introduction of the second urea-linked moiety [1]. [Note: Direct quantitative head-to-head data for 1023549-51-0 versus specific named comparators is not available in the open primary literature as of the knowledge cutoff. The following quantitative evidence is derived from the nearest structural class for which peer-reviewed data exists.]
| Evidence Dimension | IDO1 inhibitory potency (class-level trend) |
|---|---|
| Target Compound Data | Not independently reported in primary literature |
| Comparator Or Baseline | Mono-substituted o-phenylenediamine ureas: IC50 > 10 µM; Dimeric bis-urea analogs in the same series: IC50 values as low as 100 nM [1] |
| Quantified Difference | Estimated >100-fold potency gain for dimeric vs. monomeric scaffolds within the o-phenylenediamine IDO1 inhibitor class |
| Conditions | HeLa human cervical cancer cell-based IDO1 assay, measuring kynurenine production inhibition [1] |
Why This Matters
This class-level evidence indicates that the bis-urea architecture of 1023549-51-0 likely confers a substantial potency advantage over simpler mono-indole ureas, making it a preferred scaffold for IDO1-targeted screening libraries when exploring dimeric pharmacophore strategies.
- [1] Markwalder, J.A. et al. Development of a series of novel o-phenylenediamine-based indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Bioorg Med Chem Lett. 2018; 28(4):732-737. DOI: 10.1016/j.bmcl.2018.01.010. View Source
